

The Pharmacology of Nolomirole: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nolomirole (CHF-1035) is a peripherally acting, orally available prodrug that demonstrates agonist activity at both dopamine D2 and α 2-adrenergic receptors. Developed for the potential treatment of heart failure, it reached Phase 3 clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of the pharmacology of **Nolomirole**, detailing its mechanism of action, receptor binding affinity, and the methodologies used in its preclinical evaluation. Due to the discontinuation of its development, publicly available information on its full pharmacokinetic profile and clinical safety data is limited.

Introduction

Nolomirole, chemically known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is a novel compound designed to modulate neurohormonal overactivation in heart failure. The rationale for its development was based on the hypothesis that combined stimulation of presynaptic dopamine D2 and α 2-adrenergic receptors would inhibit catecholamine release from sympathetic nerve endings, thereby reducing cardiac workload and mitigating the pathophysiological effects of excessive sympathetic nervous system activity in heart failure.

Nolomirole is a prodrug that is rapidly hydrolyzed by circulating esterases to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin). This bioconversion is essential for its pharmacological activity.



Mechanism of Action

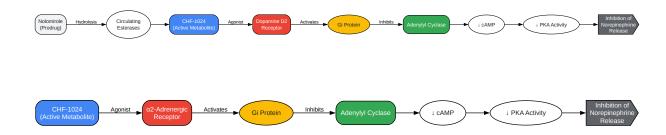
Nolomirole, through its active metabolite CHF-1024, acts as a dual agonist at presynaptic dopamine D2 receptors and α 2-adrenergic receptors.

- Dopamine D2 Receptor Agonism: Activation of presynaptic D2 autoreceptors on sympathetic nerve terminals inhibits the synthesis and release of norepinephrine.
- α2-Adrenergic Receptor Agonism: Stimulation of presynaptic α2-adrenergic autoreceptors also serves to inhibit the release of norepinephrine, providing a synergistic mechanism to reduce sympathetic outflow.

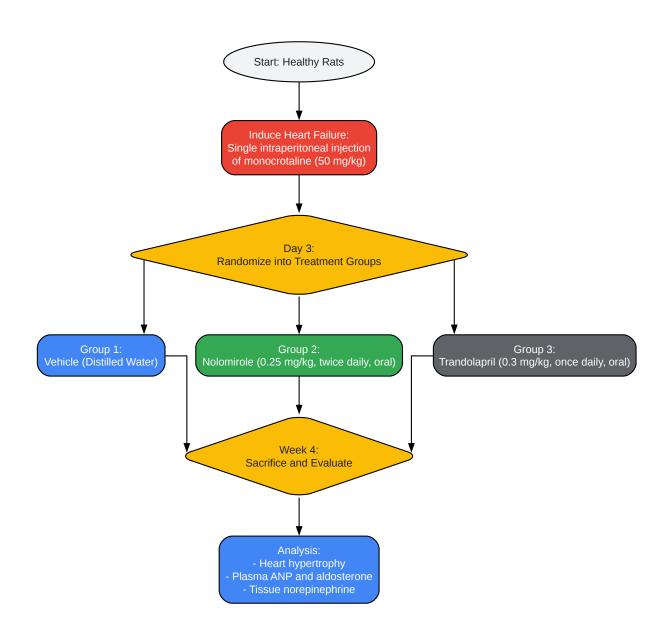
This dual action is intended to decrease heart rate, blood pressure, and myocardial oxygen demand, thereby improving cardiac function in the context of heart failure.

Signaling Pathways

The agonist activity of **Nolomirole**'s active metabolite at D2 and α 2-adrenergic receptors initiates intracellular signaling cascades that culminate in the inhibition of norepinephrine release.







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